molecular formula C10H15N3O4S B1366753 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 925178-99-0

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

货号: B1366753
CAS 编号: 925178-99-0
分子量: 273.31 g/mol
InChI 键: RKYIHXMEFXISKO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid is a chemical scaffold of interest in medicinal chemistry and drug discovery research. The structure incorporates a piperidine ring, a common feature in bioactive molecules, functionalized with a carboxylic acid group and a sulfonyl group linked to a methylated pyrazole heterocycle . This specific combination of moieties makes it a valuable building block for the synthesis of more complex molecules, particularly for probing structure-activity relationships. Pyrazole-sulfonyl derivatives have been investigated as modulators of various biological targets; for instance, structurally related 1-sulfonyl piperidine compounds are reported in patent literature as modulators of prokineticin receptors, which are implicated in a range of physiological processes . The presence of both hydrogen bond donor/acceptor (carboxylic acid) and hydrogen bond acceptor (sulfonyl) groups can be critical for interactions with enzyme active sites. Researchers may utilize this compound as a core template or advanced intermediate in developing novel pharmacologically active agents, leveraging its potential for further synthetic modification. The specific mechanism of action and primary research applications for this exact compound are areas of ongoing scientific investigation and are not yet fully characterized in the public domain. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-12-7-9(6-11-12)18(16,17)13-4-2-8(3-5-13)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYIHXMEFXISKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424648
Record name 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925178-99-0
Record name 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Formation of the Pyrazole Ring

The synthesis typically begins with the construction of the substituted pyrazole core, specifically the 1-methyl-1H-pyrazol-4-yl moiety. This is commonly achieved via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. For example, methylhydrazine can be reacted with suitable β-diketones or α,β-unsaturated esters under controlled conditions to yield the 1-methyl-pyrazole ring system.

  • Reaction conditions: The cyclocondensation is often conducted in an organic solvent such as ethanol or methanol, with temperature control (often reflux or slightly elevated temperatures) to optimize yield and purity.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate ring closure.
  • Yield optimization: Aprotic solvents have been reported to enhance yields in related pyrazole syntheses.

Once the pyrazole ring is formed, the next key step is the introduction of the sulfonyl group linking the pyrazole to the piperidine ring. This is typically accomplished by reacting the pyrazole derivative with a sulfonyl chloride reagent.

  • Typical reagents: Sulfonyl chlorides bearing the piperidine-4-carboxylic acid moiety or its protected forms.
  • Reaction conditions: The sulfonylation is usually performed in an aprotic solvent such as dichloromethane or tetrahydrofuran under mild temperature conditions (0–25 °C) to prevent side reactions.
  • Base usage: A base such as triethylamine or pyridine is often added to neutralize the hydrochloric acid generated and drive the reaction forward.
  • Purification: The resulting sulfonylated intermediate is purified by crystallization or chromatography to ensure high purity.

Functionalization of the Piperidine Ring

The piperidine-4-carboxylic acid moiety can be introduced either before or after sulfonylation depending on the synthetic route. In many protocols, the piperidine ring is functionalized at the 4-position with a carboxylic acid group prior to coupling.

  • Starting materials: Commercially available piperidine-4-carboxylic acid or its esters.
  • Protection/deprotection: Carboxylic acid groups may be protected as esters during sulfonylation to prevent side reactions, followed by deprotection under acidic or basic conditions.
  • Reaction monitoring: Techniques such as HPLC and NMR are used to monitor the progress and purity of intermediates.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome Notes
1 Pyrazole ring formation Methylhydrazine + β-diketone or α,β-unsaturated ester, reflux in ethanol 1-methyl-1H-pyrazole derivative Cyclocondensation under acidic/basic catalysis
2 Sulfonylation Pyrazole derivative + sulfonyl chloride, base (Et3N), aprotic solvent, 0–25 °C Pyrazole-sulfonyl intermediate Controlled temperature to avoid side products
3 Piperidine functionalization Coupling with piperidine-4-carboxylic acid or ester, possible protection/deprotection steps Final compound: 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid Purification by crystallization or chromatography

Detailed Research Findings and Optimization

  • Solvent effects: Aprotic solvents such as dichloromethane and tetrahydrofuran improve sulfonylation yields by stabilizing intermediates and reducing side reactions.
  • Temperature control: Maintaining low to ambient temperatures during sulfonylation minimizes decomposition and improves selectivity.
  • Purification: Recrystallization from mixed solvent systems (e.g., ethanol-water mixtures) enhances purity, as demonstrated in related pyrazole carboxylic acid preparations.
  • Yield: Reported yields for pyrazole ring formation and subsequent sulfonylation steps range from 60% to 80%, depending on precise conditions and purification methods.

Comparative Notes on Related Compounds

Studies on structurally similar compounds, such as 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid, reveal analogous synthetic routes involving pyrazole formation, sulfonylation, and piperidine functionalization, confirming the robustness of this multi-step approach.

This comprehensive analysis reflects current methodologies for preparing this compound, emphasizing the critical synthetic steps, reaction conditions, and purification strategies. The synthesis hinges on efficient pyrazole ring formation, controlled sulfonylation, and precise piperidine carboxylation, supported by optimized solvent and temperature conditions to maximize yield and purity.

化学反应分析

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Antifungal Activity

Research indicates that derivatives of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid exhibit significant antifungal properties. A study published in Molecules demonstrated that certain amides derived from this compound showed higher antifungal activity against several phytopathogenic fungi compared to traditional fungicides like boscalid. The structure-activity relationship (SAR) was explored using molecular docking techniques, revealing potential interactions with target enzymes involved in fungal metabolism .

Compound Fungal Strain Tested Inhibition (%)
9mFusarium oxysporum85
9mBotrytis cinerea78
BoscalidFusarium oxysporum65

Potential as a Drug Candidate

The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways involved in various diseases. Its sulfonyl group enhances solubility and bioavailability, making it suitable for oral administration. Preliminary studies suggest its efficacy in treating conditions related to inflammation and pain, although further clinical trials are necessary to validate these findings .

Fungicide Development

The synthesis of this compound derivatives has been linked to the development of new fungicides. The compound serves as a precursor for creating more effective agricultural chemicals aimed at controlling crop diseases. The annual production of fungicides exceeds 30,000 metric tons, highlighting the economic significance of improving existing formulations through such novel compounds .

Case Study 1: Synthesis and Efficacy Testing

In a recent study, researchers synthesized several derivatives of the compound and tested their antifungal efficacy against common agricultural pathogens. The results indicated that modifications to the piperidine ring could enhance antifungal activity, leading to the identification of lead compounds for further development .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various analogs of this compound. The study utilized computational methods to predict binding affinities and interactions with target proteins involved in fungal growth. This approach facilitated the identification of high-potential candidates for agricultural applications .

作用机制

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. For example, molecular docking studies have shown that similar compounds can form hydrogen bonds and cation-π interactions with enzymes like succinate dehydrogenase .

相似化合物的比较

1-[(3,5-Dimethyl-1H-pyrazole-4-yl)sulfonyl]piperidine-4-carboxylic Acid

This analogue (reported in ) replaces the 1-methylpyrazole with a 3,5-dimethylpyrazole. However, the dimethyl substitution may enhance lipophilicity, improving membrane permeability. No purity or synthesis data are provided for direct comparison .

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid

Replacing pyrazole with imidazole (CAS: 874781-17-6) introduces an additional nitrogen atom in the heterocycle, altering hydrogen-bonding capacity. Imidazole’s basic nitrogen (pKa ~7) could enhance solubility at physiological pH compared to pyrazole derivatives. Safety data indicate standard handling precautions, but biological activity data are unavailable .

Aromatic Sulfonyl Derivatives

1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic Acid

This compound (CAS: Unspecified, C₁₂H₁₄FNO₄S, MW: 287.31) features a fluorophenyl group instead of pyrazole. Fluorine’s electronegativity may improve metabolic stability and binding affinity in hydrophobic pockets. Its molecular weight (287.31 vs. 273.31) suggests slightly reduced solubility compared to the target compound .

1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic Acid

With a benzylsulfonyl group (CAS: 1858250-07-3, C₁₃H₁₆FNO₄S, MW: 301.33), this analogue’s increased lipophilicity could enhance blood-brain barrier penetration. However, the bulkier substituent may reduce aqueous solubility, limiting bioavailability .

Heterocyclic Variations

1-[(5-Chlorothien-2-yl)sulfonyl]piperidine-4-carboxylic Acid

Incorporating a thiophene ring (CAS: 384847-76-1, C₁₀H₁₂ClNO₄S₂, MW: 309.79) introduces sulfur-mediated electronic effects. The chlorine atom adds electronegativity, possibly enhancing binding specificity .

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid

This isoxazole derivative (CAS: 697258-72-3) replaces pyrazole with an oxygen-containing heterocycle. Isoxazole’s lower basicity compared to pyrazole may reduce protonation-dependent solubility.

Structural and Physicochemical Comparison

The table below summarizes key parameters for the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Purity
Target Compound C₁₀H₁₅N₃O₄S 273.31 925178-99-0 1-Methylpyrazole sulfonyl 95%
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid C₁₂H₁₄FNO₄S 287.31 Unspecified 3-Fluorophenyl sulfonyl Unreported
1-[(5-Chlorothien-2-yl)sulfonyl]piperidine-4-carboxylic acid C₁₀H₁₂ClNO₄S₂ 309.79 384847-76-1 5-Chlorothiophene sulfonyl Unreported
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid C₁₃H₁₆FNO₄S 301.33 1858250-07-3 2-Fluorobenzyl sulfonyl Min. Purity

生物活性

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (CAS Number: 925178-99-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₅N₃O₄S. It features a piperidine ring substituted with a pyrazole sulfonamide moiety, which is significant for its biological activity. The compound is classified as an irritant and should be handled with care.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₄S
CAS Number925178-99-0
Purity95%
Hazard ClassificationIrritant

Anticancer Properties

Research indicates that compounds containing the pyrazole ring exhibit significant anticancer activity. In particular, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The sulfonyl group in this compound may enhance its interaction with target proteins involved in cancer progression.

Enzymatic Inhibition

The compound's structure suggests potential inhibitory effects on specific enzymes. Pyrazole derivatives have been associated with inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways and cancer progression. The sulfonamide functionality may contribute to this inhibition by mimicking the transition state of substrate binding .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that modifications to the piperidine and pyrazole rings can significantly alter biological activity. For instance, variations in substituents on the pyrazole ring have been linked to enhanced potency against specific cancer types and improved selectivity for COX inhibition .

Study 1: Anticancer Efficacy

A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives demonstrated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7). The introduction of a sulfonamide group was found to enhance the overall efficacy compared to unsubstituted analogs .

Study 2: Enzyme Inhibition

Another research highlighted the inhibitory effects of similar compounds on COX enzymes. The study reported that compounds with a sulfonamide moiety exhibited significant IC50 values in the low micromolar range, indicating strong potential as anti-inflammatory agents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of the pyrazole moiety followed by coupling with a piperidine-carboxylic acid scaffold. A typical approach involves reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride with piperidine-4-carboxylic acid derivatives under basic conditions (e.g., using triethylamine in anhydrous DCM). Key intermediates (e.g., sulfonyl chlorides or esters) should be characterized using 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups. Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular ion peaks .

Q. How can researchers validate the purity and identity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Elemental analysis (C, H, N, S) should align with theoretical values (±0.4%). For structural confirmation, X-ray crystallography (if crystals are obtainable) or 2D NMR techniques (e.g., COSY, HSQC) can resolve ambiguities in proton assignments, particularly for the sulfonyl and piperidine moieties .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodological Answer : Based on structurally related sulfonated piperidines, this compound may exhibit acute toxicity and irritancy. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of powders; store at room temperature in a desiccator. Refer to SDS guidelines for sulfonamide compounds, which recommend emergency eyewash/skin washing protocols in case of exposure .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict transition states and activation energies for sulfonylation or cyclization steps. Coupled with cheminformatics tools, reaction path searches (e.g., via the ICReDD platform) enable rapid screening of solvent effects, catalysts (e.g., Pd(OAc)2_2), and temperature profiles to minimize byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 1H^1H-NMR shifts) for this compound?

  • Methodological Answer : Discrepancies in NMR shifts may arise from conformational flexibility of the piperidine ring or solvent-dependent sulfonyl group interactions. Use variable-temperature NMR to assess dynamic effects. Compare experimental data with computed NMR spectra (GIAO method at the B3LYP/6-311++G** level) to identify misassignments .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting biological receptors?

  • Methodological Answer : Synthesize analogs with modifications to the pyrazole (e.g., substituents at N1 or C3) and piperidine (e.g., carboxylate vs. amide groups). Test in vitro binding assays (e.g., enzyme inhibition or receptor affinity) and correlate results with molecular docking (AutoDock Vina) using receptor crystal structures. Prioritize derivatives with LogD values between -1.9 and -3.5 (pH 7.4) for optimal membrane permeability .

Q. What experimental and computational approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C over 24–72 hours, monitoring degradation via LC-MS. Computational prediction tools (e.g., SPARC) can estimate hydrolysis rates of the sulfonyl-piperidine bond. Compare with experimental data to validate models .

Contradictions and Validation

  • CAS Registry Conflicts : and list differing CAS numbers for structurally similar compounds (e.g., 697258-72-3 vs. others). Always verify compound identity via analytical data (NMR, HRMS) rather than relying solely on supplier-provided identifiers .
  • LogP Variability : Reported LogP values for analogs range from -0.2 to -3.5. Use shake-flask or HPLC-derived LogP measurements for accurate hydrophobicity assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。